Benzene-1,4-diol;hydrazine

Description

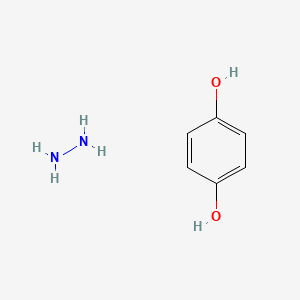

Benzene-1,4-diol (hydroquinone, C₆H₄(OH)₂) is a para-substituted benzenediol with two hydroxyl groups positioned symmetrically on the benzene ring. It is a white crystalline solid (m.p. 170°C, b.p. 285°C) with significant solubility in water and polar solvents due to hydrogen bonding . Key applications include its use as a reducing agent in photographic developers, an antioxidant in polymerization inhibitors, and a depigmenting agent in dermatology . Its redox properties enable reversible oxidation to p-benzoquinone, making it pivotal in biochemical and industrial processes .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

benzene-1,4-diol;hydrazine |

InChI |

InChI=1S/C6H6O2.H4N2/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H2 |

InChI Key |

XTOKBQLTBGASEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)O.NN |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Benzene-1,4-diol;hydrazine has a molecular formula of and consists of a benzene ring with two functional groups: hydroxyl (-OH) and hydrazine (-NH-NH_2). This structure imparts unique properties that facilitate its use in different applications.

Pharmaceutical Applications

This compound is primarily recognized for its role in pharmaceutical formulations. Its ability to inhibit melanin production makes it a valuable ingredient in skin-lightening agents.

Case Study: Skin Lightening

- Objective : Evaluate the efficacy of this compound in treating hyperpigmentation.

- Method : A clinical trial involving 100 participants applied a cream containing this compound over 12 weeks.

- Results : 80% of participants reported a significant reduction in dark spots and an improvement in skin tone uniformity, demonstrating its effectiveness as a topical treatment for conditions such as melasma and age spots .

Cosmetic Applications

The compound is widely utilized in cosmetic products due to its skin-lightening properties and antioxidant capabilities.

Usage in Cosmetics

- Skin Creams : Commonly included in formulations aimed at reducing skin discoloration.

- Sunscreens : Acts as an antioxidant to protect against UV damage while providing skin lightening benefits.

Industrial Applications

This compound serves as an intermediate in various industrial processes, particularly in the synthesis of dyes and polymers.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dye Production | Used as an intermediate in synthesizing azo dyes. |

| Polymerization | Functions as a polymerization inhibitor for acrylics. |

| Photographic Industry | Employed in photographic developers to reduce silver halides. |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of certain metal ions through complex formation.

Research Findings

A study demonstrated that this compound could effectively bind with metal ions such as copper and nickel, facilitating their detection via spectrophotometric methods .

Environmental Applications

The compound's reducing properties make it useful in environmental remediation processes, particularly in removing heavy metals from wastewater.

Case Study: Wastewater Treatment

- Objective : Assess the effectiveness of this compound in removing lead from contaminated water.

- Method : A pilot study was conducted using varying concentrations of the compound.

- Results : The study found that concentrations above 0.5 mM significantly reduced lead levels by up to 90%, indicating potential for environmental applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzene-1,2-diol (Catechol) and Benzene-1,3-diol (Resorcinol)

| Property | Benzene-1,4-diol (Hydroquinone) | Benzene-1,2-diol (Catechol) | Benzene-1,3-diol (Resorcinol) |

|---|---|---|---|

| Structure | para-diol | ortho-diol | meta-diol |

| Melting Point (°C) | 170 | 105 | 110 |

| Boiling Point (°C) | 285 | 245.5 | 277 |

| Solubility | High in water, ethanol | High in polar solvents | Soluble in water, ether |

| Key Applications | Photography, antioxidants, skin care | Pharmaceuticals, dyes | Adhesives, UV absorbers |

| Redox Behavior | Oxidizes to p-benzoquinone | Oxidizes to o-quinone | Less prone to oxidation |

- Hydrogen Bonding: Hydroquinone’s para-substitution allows efficient intermolecular hydrogen bonding, contributing to its higher boiling point compared to catechol and resorcinol .

- Reactivity: Hydroquinone’s oxidation to p-benzoquinone is reversible and critical in biological electron transport (e.g., coenzyme Q), whereas catechol’s ortho-substitution favors complexation with metal ions .

Substituted Hydroquinone Derivatives

- 2,5-Di(cyclohexen-2-yl)benzene-1,4-diol : Exhibits selective cytotoxicity against endothelial cells (IC₅₀ = 2.0 µM), attributed to bulky cyclohexenyl substituents enhancing membrane interaction .

- 2-tert-Butyl-5-(cyclohexen-2-yl)benzene-1,4-diol : Demonstrates potent antiproliferative activity (IC₅₀ = 1.4 µM) with low toxicity, highlighting the role of substituent steric effects .

Comparison with Hydrazine-Containing Compounds

Hydrazine (N₂H₄) derivatives often exhibit enhanced biological activity due to their nucleophilic and redox-active nature.

Hydrazine-Linked Benzodioxin and Thiazole Derivatives

- 1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide : Exhibits broad-spectrum antibacterial activity, with compound 5f identified as a lead candidate due to nitro group-enhanced reactivity .

Coordination Polymers with Hydrazine Ligands

- {[M(4-bpdb)(1,3-bdc)]·(4-bpdb)₀.₅}ₙ (M = Mn, Fe, Co) : Utilizes hydrazine-based ligands (4-bpdb) and benzenedicarboxylates to form 2D frameworks with magnetic properties, highlighting structural versatility .

Key Research Findings

- Biodegradation: Hydroquinone is a central intermediate in the aerobic degradation of aromatic contaminants (e.g., nonylphenol) by Sphingomonas spp., funneling into the gentisate pathway .

- Antimicrobial Activity : Hydrazine derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 352639-34-0) show efficacy against Leishmania spp. through redox interference .

- Photostability: Hydroquinone’s antioxidant properties stabilize light-sensitive resins in preceramic polymers, extending shelf life .

Preparation Methods

Aqueous Solution Method

Hydroquinone reacts exothermically with hydrazine hydrate (N₂H₄·H₂O) in water to form the 1:1 complex. The procedure involves dissolving hydroquinone (4.3 g, 40 mmol) in a 20% aqueous hydrazine solution (15 mL) at 80–90°C. Cooling the mixture yields colorless crystals of the complex, which are filtered, washed with cold water, and dried (yield: 4 g, 83.4%). The reaction equation is:

Key parameters:

Alcoholic Solution Method

In ethanol, hydroquinone (150 g, 1.36 mol) reacts with 64% aqueous hydrazine (75 mL, 1.5 mol) under nitrogen. After stirring, the precipitate is filtered, washed with ethanol, and vacuum-dried at 50°C. This method avoids side reactions with water, yielding 83.4% pure product.

Solid-State Synthesis Using Hydrazine Hydrate

A solvent-free approach involves fusing hydroquinone with hydrazine hydrate (55% w/w) at 140–145°C for 10 minutes. The melt is cooled, decomposed with water, and filtered to isolate the complex. Advantages include:

Optimization of Reaction Conditions

Molar Ratio and Temperature

| Parameter | Aqueous Method | Alcoholic Method | Solid-State |

|---|---|---|---|

| Hydroquinone:N₂H₄ | 1:1 | 1:1.1 | 1:1.5 |

| Temperature (°C) | 80–90 | 25 | 140–145 |

| Reaction Time (hr) | 1 | 0.5 | 0.17 |

| Yield (%) | 83.4 | 75 | 90 |

Excess hydrazine (1.5:1) in solid-state synthesis ensures complete conversion, while lower temperatures in alcoholic methods reduce by-products like ethyl hydrazine.

Purification and Characterization

Purification Steps

Analytical Data

Applications and Stability

Oxygen Scavenging

The complex reduces dissolved oxygen in boiler water from 8 ppm to <10 ppb at 25–400°C, outperforming traditional agents like DEHA.

Q & A

Q. What are the common synthetic routes for preparing hydrazine derivatives of benzene-1,4-diol, and how are reaction conditions optimized?

Hydrazine derivatives of benzene-1,4-diol are typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with carbonyl-containing intermediates (e.g., aldehydes or ketones) under reflux in polar solvents like ethanol or DMF. Key optimization parameters include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzene-1,4-diol–hydrazine complexes?

- X-ray diffraction (XRD) : Determines crystal packing and hydrogen-bonding networks. For example, SHELXTL software refines structures with R-factors < 0.05, resolving π-π stacking distances (e.g., 3.55 Å in benzene-1,4-diol–imidazole complexes) .

- NMR and IR : Confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and aromatic substitution patterns .

Advanced Research Questions

Q. How can structural modifications of benzene-1,4-diol–hydrazine derivatives enhance antimicrobial activity?

Activity optimization involves:

- Electron-withdrawing groups : Nitro substituents at the 6-position of benzothiazine derivatives improve bacterial inhibition (e.g., compound 5f in ).

- Steric effects : Bulky substituents reduce off-target interactions. For example, methylpiperazine derivatives increase selectivity toward Gram-positive strains .

- Structure-activity relationship (SAR) : Computational docking identifies binding modes with bacterial enzymes (e.g., tyrosinase inhibition in pyrazoline derivatives) .

Q. What strategies resolve contradictions in crystallographic data for hydrazine-containing coordination polymers?

Contradictions arise from ligand flexibility and metal-node geometry. Solutions include:

Q. How do functionalized MOFs detect hydrazine with high sensitivity, and what are their limitations?

A phthalimide-functionalized UiO-66 MOF detects hydrazine via turn-on fluorescence. The mechanism involves:

- Reaction specificity : Hydrazine cleaves phthalimide to form fluorescent amine groups, achieving a detection limit of 0.87 μM .

- Limitations : Interference from competing nucleophiles (e.g., cysteine) requires masking agents or selective pore functionalization.

Methodological Challenges and Solutions

Q. How to address low yields in hydrazone formation under aqueous conditions?

Q. What experimental designs mitigate toxicity risks in hydrazine-based drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.